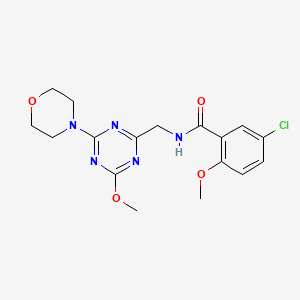
5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H20ClN5O4 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H21ClN4O3
- CAS Number : 184475-35-2
The compound features a benzamide core with a chloro and methoxy substituent, along with a morpholino group linked to a triazine moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the morpholino and triazine groups suggests potential interactions with nucleic acids or proteins involved in cell signaling pathways.
Key Mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For example, derivatives containing benzamide structures have been evaluated for their ability to inhibit RET kinase, which is implicated in certain cancers .
- Antiproliferative Effects : Preliminary studies indicate that related compounds exhibit significant antiproliferative effects against cancer cell lines, suggesting that this compound may also possess similar properties .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | A431 | < 10 | Apoptosis Induction | Significant cytotoxicity observed |
| Study 2 | RET+ Cancer | 5 | Kinase Inhibition | Effective against RET mutations |
| Study 3 | Jurkat T-cells | 15 | Cell Cycle Arrest | Induces G1 phase arrest |
Case Studies
- Anticancer Activity : In a study investigating the compound's effects on A431 cells (epidermoid carcinoma), it was found to induce apoptosis at concentrations lower than 10 µM. This suggests a potent anticancer activity that warrants further investigation into its mechanism and efficacy in vivo.
- Kinase Inhibition : Another study focused on the inhibition of RET kinase by similar benzamide derivatives showed promising results with IC50 values around 5 µM. Given the structural similarities, it is hypothesized that our compound may exhibit comparable inhibitory effects.
Research Findings
Recent research indicates that compounds structurally related to this compound are being explored for their potential as novel therapeutic agents against various forms of cancer and other diseases characterized by aberrant kinase activity.
特性
IUPAC Name |
5-chloro-2-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O4/c1-25-13-4-3-11(18)9-12(13)15(24)19-10-14-20-16(22-17(21-14)26-2)23-5-7-27-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUCKINIRISKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














